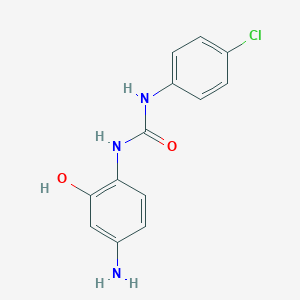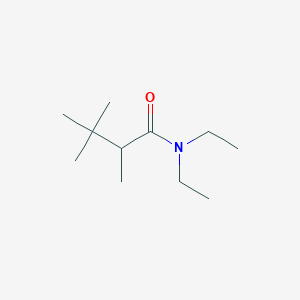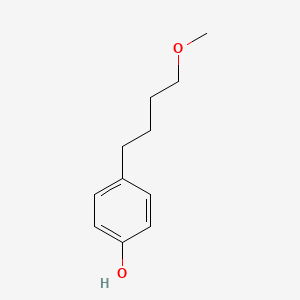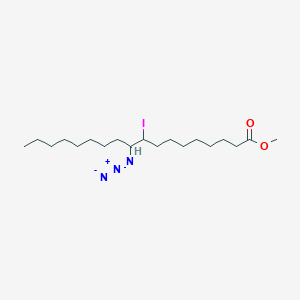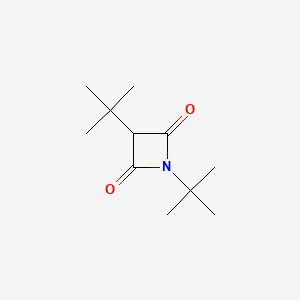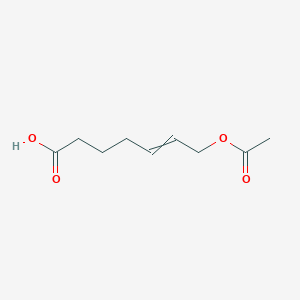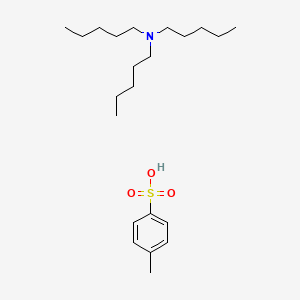
N,N-dipentylpentan-1-amine;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dipentylpentan-1-amine;4-methylbenzenesulfonic acid is a chemical compound with the CAS number 97055-73-7 . This compound is known for its unique structure, which includes both an amine group and a sulfonic acid group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dipentylpentan-1-amine;4-methylbenzenesulfonic acid typically involves the reaction of N,N-dipentylpentan-1-amine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N,N-dipentylpentan-1-amine;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfinic acid or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under mild conditions.
Properties
CAS No. |
97055-73-7 |
|---|---|
Molecular Formula |
C22H41NO3S |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
N,N-dipentylpentan-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H33N.C7H8O3S/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-15H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
XKXYHMGUQSSXFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CCCCC.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


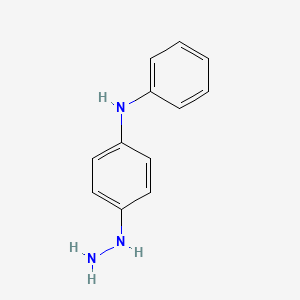
![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
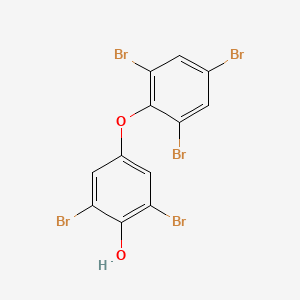
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)

